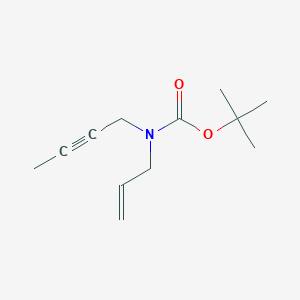
Tert-butyl allyl(but-2-yn-1-yl)carbamate
Cat. No. B8445949
M. Wt: 209.28 g/mol
InChI Key: OUVDNNRZBNOZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08987268B2
Procedure details


A 2.5 M hexane solution of n-butyllithium (40.8 mL, 102 mmol) was added dropwise over 30 min to a solution of tert-butyl allyl(prop-2-ynyl)carbamate (17.3 g, 89 mmol) in tetrahydrofuran (100 mL) at −10° C. After 5 min at −10° C., hexamethyl phosphoramide (17.73 mL, 102 mmol) and iodomethane (7.20 mL, 115 mmol) were added sequentially. The resultant mixture was stirred at −10° C. for 1 h, at ambient temperature for 1 h and quenched with saturated ammonium chloride (50 mL). After evaporation of the tetrahydrofuran solvent in vacuo, the residue was diluted with ethyl acetate (400 mL), washed with water, brine, dried (MgSO4) and concentrated. Silica gel chromatography, eluting with 0-100% dichloromethane in hexanes, gave tert-butyl allyl(but-2-yn-1-yl)carbamate (14.1 g, 76% yield). 1H NMR (400 MHz, chloroform-d) δ ppm 5.62-5.92 (1 H, m), 4.93-5.40 (2 H, m), 3.63-4.11 (4 H, m), 1.81 (3 H, s), 1.48 (9 H, s).


[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Yield
76%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[CH2:6]([N:9](CC#C)[C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])[CH:7]=[CH2:8].CN(C)P(N(C)C)(N(C)C)=O.IC>O1CCCC1.CCCCCC>[CH2:6]([N:9]([CH2:1][C:2]#[C:3][CH3:4])[C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])[CH:7]=[CH2:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17.73 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
|
Name
|
|
|
Quantity
|
7.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
Step Two
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
40.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
17.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)N(C(OC(C)(C)C)=O)CC#C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with saturated ammonium chloride (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of the tetrahydrofuran solvent in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with ethyl acetate (400 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
WASH
|
Type
|
WASH
|
|
Details
|
Silica gel chromatography, eluting with 0-100% dichloromethane in hexanes
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)N(C(OC(C)(C)C)=O)CC#CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.1 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
